molecular formula C11H15NO B3169013 6-Phenyl-1,4-oxazepane CAS No. 933743-05-6

6-Phenyl-1,4-oxazepane

Cat. No. B3169013
CAS RN: 933743-05-6
M. Wt: 177.24 g/mol
InChI Key: UGDVVWKTZMZNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-1,4-oxazepane is a chemical compound with the empirical formula C16H24N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of 1,4-oxazepane derivatives has seen significant advancements in recent years . The most common starting materials for the preparation of these compounds are 1,2-amino alcohols and their derivatives . A simple and efficient method has been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular weight of this compound is 260.37 . The InChI key for this compound is ZTSJOCXYRZHPSP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines has undergone an explosive growth in recent years . This synthesis is performed in a stereoselective manner and using transition metal catalysis .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C16H24N2O and it has a molecular weight of 260.37 .

Scientific Research Applications

Mesomorphic Studies and Synthesis

Research on 6-Phenyl-1,4-oxazepane has explored its synthesis and properties in the context of liquid crystals. One study synthesized derivatives of 1,3-oxazepane-4,7-diones, including those with a phenyl substitution. These compounds showed high phase transition temperatures and, in some cases, exhibited the texture characteristics of the nematic phase, demonstrating their potential in the field of material science and liquid crystal technology (Yeap, Mohammad, & Osman, 2010).

Crystal Structure Analysis

Crystal structure analysis of related compounds, such as benzo[4,5]imidazo[2,1-c][1,4]oxazepine-4-carboxylates, has been performed. These studies contribute to the understanding of molecular conformations and chemical interactions, which are crucial for the development of new materials and pharmaceuticals (Govindaraj et al., 2014).

NMR Spectroscopy

The complete 1H and 13C NMR assignment of new 1,3-oxazepane-4,7-dione compounds has been achieved using advanced NMR techniques. This research provides detailed insights into the molecular structure of these compounds, which is essential for their application in various scientific domains (Mohammad, Osman, & Yeap, 2011).

Antibacterial Properties

Studies on 1,3-oxazepane and 1,3-oxazepine derivatives have investigated their antibacterial properties. For example, certain derivatives exhibited significant antibacterial activity against gram-positive and gram-negative bacteria, suggesting their potential use in the development of new antibacterial agents (Abbas et al., 2020).

Synthetic Methodologies

In the field of organic synthesis, research has been conducted on the synthesis of single-enantiomer 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones. These methodologies are important for producing compounds with specific stereochemical configurations, which is crucial in the pharmaceutical industry (Becker et al., 2005).

Safety and Hazards

6-Phenyl-1,4-oxazepane is classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . The flash point is not applicable .

Future Directions

The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines has seen significant advancements in recent years . This suggests that there is ongoing research in this area, and we can expect further developments in the future .

properties

IUPAC Name

6-phenyl-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)11-8-12-6-7-13-9-11/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDVVWKTZMZNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Phenyl-1,4-oxazepane
Reactant of Route 2
6-Phenyl-1,4-oxazepane
Reactant of Route 3
6-Phenyl-1,4-oxazepane
Reactant of Route 4
6-Phenyl-1,4-oxazepane
Reactant of Route 5
6-Phenyl-1,4-oxazepane
Reactant of Route 6
6-Phenyl-1,4-oxazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.